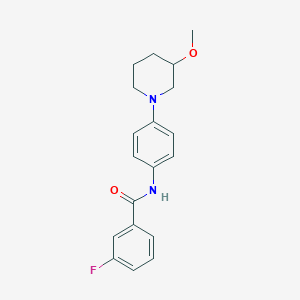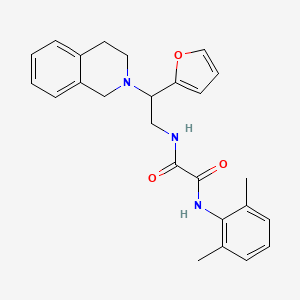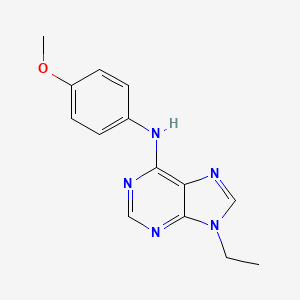
3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Alzheimer's Disease Research
- Serotonin 1A Receptors in Alzheimer's Disease : A study used a molecular imaging probe closely related to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients. This has implications for understanding the neurochemical changes in Alzheimer's and could guide therapeutic strategies (Kepe et al., 2006).
Oncology
- Met Kinase Inhibition in Tumors : Research on a related compound showed its efficacy as a Met kinase inhibitor, important in cancer treatment. This implies potential applications in oncological research, highlighting the role of such compounds in tumor growth inhibition (Schroeder et al., 2009).
Fluorinated Compounds Synthesis
- Fluorinated Heterocyclic Compounds : Studies on fluorine-containing benzamide analogs, akin to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide, have shown their use in synthesizing various fluorinated heterocyclic compounds, crucial in medicinal chemistry (Shi et al., 1996).
Imaging and Diagnostic Applications
- PET Imaging of Tumors : Analogues of this compound have been used in PET imaging for assessing sigma2 receptor status in tumors, crucial for understanding tumor progression and response to therapies (Tu et al., 2007).
Chemical Synthesis and Material Science
- Rhodium-Catalyzed Coupling : Research shows the use of related compounds in Rhodium-catalyzed C-H activation, indicating its significance in the synthesis of complex molecules and materials (Wu et al., 2017).
Histone Deacetylase Inhibition
- Antitumor Activity : A study on a benzamide derivative with similarities to 3-fluoro-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide revealed its role as a histone deacetylase inhibitor, indicating potential applications in cancer therapeutics (Saito et al., 1999).
作用機序
Target of Action
Similar compounds have been known to target various proteins and enzymes .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities .
特性
IUPAC Name |
3-fluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-6-3-11-22(13-18)17-9-7-16(8-10-17)21-19(23)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,18H,3,6,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOEIZAGOPYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(2,2-dimethylpropanoyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2575916.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)
![1-[2-(4-Chloro-phenylsulfanyl)-phenyl]-pyrrole-2,5-dione](/img/structure/B2575919.png)

![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2575922.png)
![methyl 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)propanoate](/img/structure/B2575923.png)
![1,7-dimethyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2575926.png)


![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)
![4-(N,N-diallylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2575933.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2575935.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)